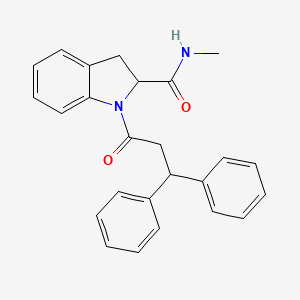

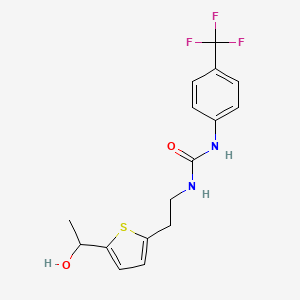

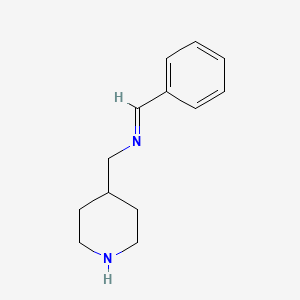

![molecular formula C18H20N4OS2 B2522981 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-70-8](/img/structure/B2522981.png)

2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .

Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis process for a similar compound involved substituted aldehydes, HCl, DMF, reflux, overnight, 60–68%, POCl3, reflux, 6 h, 50–70%, Morpholine, absolute ethanol: absolute isopropanol (1:1), reflux, 4 h, 75–85% .Molecular Structure Analysis

The morpholino group at the C-2 position of pyrimidine is located in a hydrophobic cavity which is surrounded by some acidic amino acids (such as Asp 841 and Asp 964) .Chemical Reactions Analysis

The chemical structures of the newly synthesized compounds were confirmed by elemental and spectral analyses, including FT‐IR and 1 H NMR spectroscopy as well as 13 C NMR and mass spectroscopy .Physical And Chemical Properties Analysis

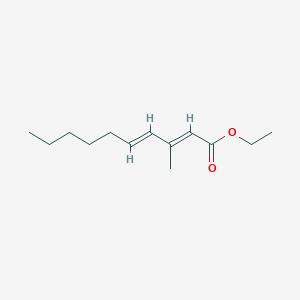

The compound has a boiling point of 578.4±60.0 °C . The IR (cm −1) is 3302 (NH); 2210 (C≡N); 1662 (C=O). The 1 H NMR (ppm) is 3.39–3.41 (m, 4H, CH 2); 3.89–3.91 (m, 4H, CH 2); 6.81–8.03 (m, 14H, ArH); 8.47 (s, 1H,=CH); 10.52 (s, 1H, NH, D 2 O exchangeable). The 13 C NMR (ppm) is 47.3, 49.9 (piperazine Cs); 80.7, 107.1, 115.1, 115.7, 119.0, 119.4, 120.6, 122.5, 127.6, 128.4, 129.0, 129.4, 131.7, 134.5, 136.9, 139.9, 150.0, 150.4, 154.3, 158.1, 165.7, 167.8 (Ar. Cs, C≡N, and C=O) .Scientific Research Applications

Anticancer Agents

Thienopyrimidine derivatives, such as the compound , are known to have various biological activities, including anticancer effects . They inhibit various enzymes and pathways, which are critical to the progression of cancer . For example, they can inhibit protein kinases (PKs), which are frequently used as molecular therapeutic targets in clinical oncology .

PI3K Inhibitors

Thienopyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ . These inhibitors are important in cancer treatment as they can solve a variety of cellular communication problems .

Antitumor Agents

Thienopyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against various cancer cell lines .

EZH2 Inhibitors

Thienopyrimidine derivatives have been synthesized as EZH2 inhibitors via structural modifications of tazemetostat . These inhibitors have shown significant antitumor activities .

Inhibitors of Topoisomerases

Thienopyrimidine derivatives can also inhibit other targets to give effective anticancer drugs such as topoisomerases .

Inhibitors of Tubulin Polymerization

Thienopyrimidine derivatives can inhibit tubulin polymerization, which is another target for effective anticancer drugs .

Inhibitors of Histone Deacetylase (HDAC)

Thienopyrimidine derivatives can inhibit HDAC, which is another target for effective anticancer drugs .

Antiviral Agents

In addition to their anticancer properties, thienopyrimidines have been demonstrated to have antiviral activities .

Mechanism of Action

Target of Action

The primary targets of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .

Mode of Action

2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine interacts with its targets, the PKs, inhibiting their activity . This inhibition disrupts cellular communication, which is essential for the growth and proliferation of cancer cells .

Biochemical Pathways

The compound affects the PK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting PKs, the compound disrupts these processes, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the action of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the PK signaling pathway, which is essential for these processes .

properties

IUPAC Name |

4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVCZMSHYHXLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

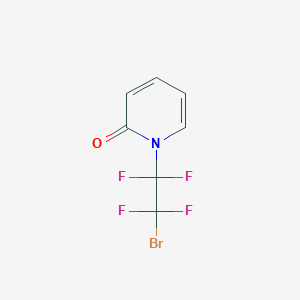

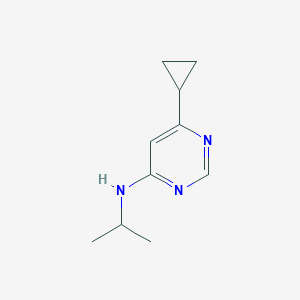

![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)

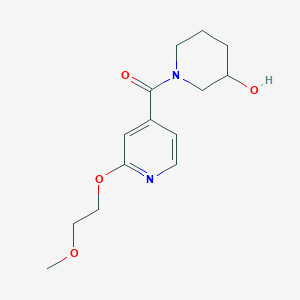

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

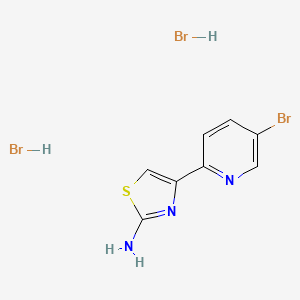

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)

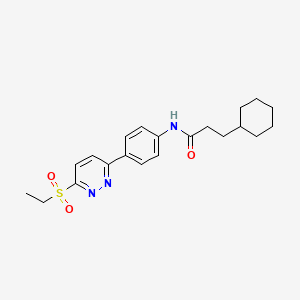

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)